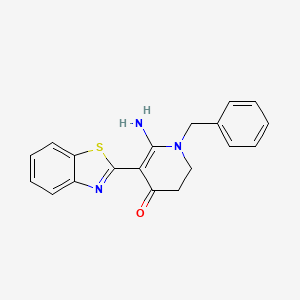![molecular formula C21H20N4O3 B7754111 2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754111.png)
2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the preparation might start with the synthesis of a pyrrole derivative, followed by its coupling with a quinazolinone precursor. The reaction conditions often include the use of organic solvents like ethanol or dimethylformamide (DMF), and catalysts such as triethylamine .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of high-efficiency catalytic systems and continuous flow reactors to maintain consistent reaction conditions. The use of dual catalysts, such as Co-NiO, has been reported to significantly shorten reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .
Scientific Research Applications
2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 2-(4-Methoxyphenyl)-1,3,4-thiadiazole
Uniqueness
Compared to these similar compounds, 2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one stands out due to its unique combination of a quinazolinone core with a pyrrole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-14-8-6-13(7-9-14)10-11-25-12-17(26)18(19(25)22)20-23-16-5-3-2-4-15(16)21(27)24-20/h2-9H,10-12,22H2,1H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLAWPJODPZSNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7754031.png)
![6-methyl-5-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7754036.png)

![3-[(2-Benzylsulfanyl-6-methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7754061.png)
![3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7754069.png)
![2-[5-amino-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754080.png)
![2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754084.png)
![2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754091.png)
![2-[4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetic acid](/img/structure/B7754099.png)
![2-[5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754105.png)
![2-[5-amino-1-(2-morpholin-4-ylethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754106.png)
![5-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine](/img/structure/B7754119.png)
![6-(1,3-Benzothiazol-2-yl)-7-(2-methoxyphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B7754128.png)
![4-[(2-Methylsulfanyl-6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7754130.png)
